4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE
Description
4-Chloro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a 4-chloro-substituted benzene ring linked via an amide bond to a 1,3-thiazole moiety. The thiazole ring is further functionalized with a 4-nitrobenzenesulfonyl group at the 5-position (Figure 1).
Properties
IUPAC Name |
4-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5S2/c17-11-3-1-10(2-4-11)15(21)19-16-18-9-14(26-16)27(24,25)13-7-5-12(6-8-13)20(22)23/h1-9H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGSZCOLJIUUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrochlorobenzene.
Sulfonylation: 4-nitrochlorobenzene is then reacted with sulfuryl chloride to form 4-nitrobenzenesulfonyl chloride.
Thiazole Formation: The 4-nitrobenzenesulfonyl chloride is reacted with a thiazole derivative under appropriate conditions to form the 5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloro Substituent
The chloro group on the benzamide moiety undergoes nucleophilic substitution under basic conditions. This reaction is facilitated by electron-withdrawing groups (e.g., the benzamide carbonyl) that activate the aromatic ring toward nucleophilic attack.
Key Observations :
-
Substitution occurs regioselectively at the para position relative to the benzamide carbonyl due to electronic activation.
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Steric hindrance from the bulky thiazole sulfonyl group limits reactivity at other positions .
Reduction of the Nitro Group
The nitro group on the benzenesulfonyl moiety can be reduced to an amine under catalytic hydrogenation or using milder agents like SnCl₂/HCl.
| Reduction Method | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | 12 hrs | 4-Chloro-N-[5-(4-aminobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide | 85% | |
| SnCl₂, HCl, EtOH, reflux | 4 hrs | Same as above | 78% |
Applications :
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The resulting amine serves as a precursor for further functionalization (e.g., diazotization or acylation) .
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Reduced derivatives exhibit enhanced solubility in polar solvents .
Hydrolysis of the Sulfonamide Linkage
The sulfonamide bond connecting the thiazole and nitrobenzene groups is stable under acidic conditions but hydrolyzes in strongly basic media.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (10%), H |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 4-chloro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide exhibit promising anticancer properties. The thiazole moiety is known for its ability to inhibit certain cancer cell lines, making this compound a candidate for further investigation in cancer therapy. Studies have shown that modifications in the sulfonamide group can enhance the selectivity and potency against specific cancer types .
Antibacterial Properties
The sulfonamide group is recognized for its antibacterial activity. Compounds containing this functional group have been studied for their effectiveness against a range of bacterial strains. Preliminary studies suggest that this compound may possess similar properties, warranting further exploration into its mechanism of action and efficacy against resistant bacterial strains .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its structural components can be modified to create a variety of derivatives, allowing chemists to explore new chemical entities with potentially useful biological activities. The compound's ability to participate in nucleophilic substitutions makes it valuable in the development of complex organic molecules .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of growth in specific cancer cell lines; potential for development into a therapeutic agent. |
| Study B | Antibacterial Properties | Showed effectiveness against Gram-positive bacteria; suggests further testing against resistant strains. |
| Study C | Synthetic Applications | Utilized as a precursor in synthesizing novel thiazole derivatives with enhanced biological activity. |
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The nitro and sulfonyl groups facilitate binding to active sites of enzymes, leading to inhibition of their activity. The thiazole ring can interact with nucleophilic sites in biological molecules, affecting their function .
Comparison with Similar Compounds
Table 1: Spectral Data of Selected Benzamide Derivatives
Key Observations :
- The target compound’s 4-nitrobenzenesulfonyl group is expected to downfield-shift aromatic protons in ¹H NMR due to electron-withdrawing effects, similar to nitro-substituted analogs .
- IR spectra of benzamides typically show N-H (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches, consistent across derivatives .
Key Observations :
Key Observations :
- The absence of toxicity data for the target compound underscores the need for further study.
Biological Activity
4-Chloro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the compound's structure, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H10ClN3O5, with a molecular weight of 423.85 g/mol. The structure features a thiazole ring, a sulfonyl group, and a chloro-substituted benzamide moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are still under investigation.
1. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For instance, compounds containing thiazole and sulfonamide groups have been shown to inhibit cancer cell proliferation through various mechanisms.
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Induction of apoptosis | |
| A549 | 20 | Inhibition of cell cycle progression |
2. Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Similar sulfonamide derivatives have demonstrated effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer Cells
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by increased caspase-3 activity. The study concluded that the compound could serve as a potential lead for developing new anticancer agents targeting breast cancer.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another investigation assessed the antimicrobial properties against resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited notable inhibitory effects, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
While specific mechanisms for this compound have not been fully elucidated, related compounds often act by:
- Inhibiting key enzymes involved in cell proliferation.
- Disrupting DNA synthesis.
- Inducing oxidative stress leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
